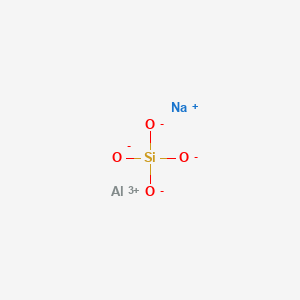
aluminum;sodium;silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum sodium silicate is a compound that belongs to the family of aluminosilicates. These compounds are composed of aluminum, silicon, and oxygen atoms, with sodium as a cation. They are commonly found in nature as minerals and are also synthesized for various industrial applications. Aluminum sodium silicate is known for its unique properties, including high thermal stability, chemical resistance, and ion-exchange capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aluminum sodium silicate can be synthesized through various methods. One common method involves the reaction of sodium silicate with aluminum sulfate under controlled conditions. The reaction typically occurs in an aqueous medium, and the resulting product is filtered, washed, and dried to obtain aluminum sodium silicate .
Industrial Production Methods
In industrial settings, aluminum sodium silicate is often produced using a sol-gel process. This method involves the hydrolysis and condensation of alkoxides, followed by drying and calcination to form the final product. Another method involves the direct fusion of sodium carbonate, aluminum oxide, and silica at high temperatures, followed by rapid cooling to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
Aluminum sodium silicate undergoes various chemical reactions, including:
Oxidation: In the presence of strong oxidizing agents, aluminum sodium silicate can undergo oxidation reactions.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen.
Substitution: Substitution reactions are common, where sodium ions can be exchanged with other cations such as potassium or calcium.
Common Reagents and Conditions
Common reagents used in reactions with aluminum sodium silicate include hydrochloric acid, sulfuric acid, and sodium hydroxide. Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving aluminum sodium silicate depend on the specific reaction type. For example, oxidation reactions may produce aluminum oxide and silicon dioxide, while substitution reactions can yield various aluminosilicate minerals .
Scientific Research Applications
Aluminum sodium silicate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and hydrocracking.
Biology: In biological research, aluminum sodium silicate is used as a molecular sieve for protein purification and separation.
Medicine: It is utilized in drug delivery systems due to its biocompatibility and ability to encapsulate active pharmaceutical ingredients.
Industry: Aluminum sodium silicate is employed in the production of ceramics, glass, and as an additive in detergents and paints
Mechanism of Action
The mechanism of action of aluminum sodium silicate involves its ability to interact with various molecular targets. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In drug delivery, aluminum sodium silicate encapsulates active ingredients, protecting them from degradation and allowing for controlled release. The ion-exchange properties of aluminum sodium silicate also play a crucial role in its mechanism of action, enabling it to capture and release specific ions under certain conditions .
Comparison with Similar Compounds
Similar Compounds
Aluminum silicate: Composed of aluminum, silicon, and oxygen, without sodium. It has similar properties but lacks the ion-exchange capabilities of aluminum sodium silicate.
Calcium aluminosilicate: Contains calcium instead of sodium, offering different ion-exchange properties and thermal stability.
Potassium aluminosilicate: Contains potassium, providing unique ion-exchange characteristics and applications in different industrial processes
Uniqueness
Aluminum sodium silicate is unique due to its combination of high thermal stability, chemical resistance, and ion-exchange capabilities. These properties make it suitable for a wide range of applications, from catalysis to drug delivery, setting it apart from other similar compounds .
Properties
CAS No. |
12003-51-9 |
|---|---|
Molecular Formula |
AlNaO4Si |
Molecular Weight |
142.05 g/mol |
IUPAC Name |
aluminum;sodium;silicate |
InChI |
InChI=1S/Al.Na.O4Si/c;;1-5(2,3)4/q+3;+1;-4 |
InChI Key |
OKSRBEMKUSZPOX-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















